molecular formula C6H2BrF3N2O2 B578719 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine CAS No. 1214336-90-9

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine

Cat. No. B578719
Key on ui cas rn: 1214336-90-9
M. Wt: 270.993
InChI Key: MJTPNVWLMZFFIU-UHFFFAOYSA-N
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Patent
US08476269B2

Procedure details

2-Bromo-3-nitro-5-trifluoromethyl-pyridine (10.00 g, 36.87 mmol) was dissolved in toluene (250 ml) with stirring to give a pale yellow solution. Tetrabutylammonium bromide (11.90 g, 36.9 mmol) was added followed by copper(I) cyanide (9.92 g, 111 mmol) and the mixture was heated at reflux for 10 h. After cooling to RT, the reaction mixture was partitioned between water (750 ml) and EtOAc (750 ml). The organic fractions were combined, washed with water (2×250 ml) and brine (100 ml), dried (MgSO4) and concentrated in vacuo to afford the title product. 1H-NMR: [400 MHz, DMSO-d6 δH 9.55 (1H, m, ArH), 9.24 (1H, m, ArH)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
copper(I) cyanide
Quantity
9.92 g
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([C:11]([F:14])([F:13])[F:12])=[CH:4][N:3]=1.[Cu][C:16]#[N:17]>C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[N+:8]([C:7]1[C:2]([C:16]#[N:17])=[N:3][CH:4]=[C:5]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)([O-:10])=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NC=C(C=C1[N+](=O)[O-])C(F)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
copper(I) cyanide
Quantity
9.92 g
Type
reactant
Smiles
[Cu]C#N
Step Three
Name
Quantity
11.9 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a pale yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 h
Duration
10 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between water (750 ml) and EtOAc (750 ml)
WASH
Type
WASH
Details
washed with water (2×250 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=C(C1)C(F)(F)F)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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